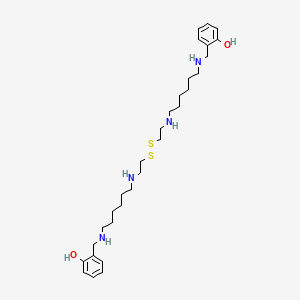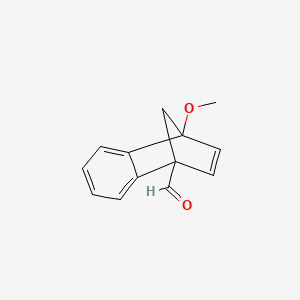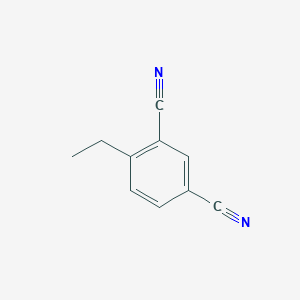
Trifluoromethyl 3,3,3-trifluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethyl 3,3,3-trifluoropropanoate is an organofluorine compound with the molecular formula C4H2F6O2. It is characterized by the presence of both trifluoromethyl and ester functional groups, making it a valuable building block in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trifluoromethyl 3,3,3-trifluoropropanoate can be synthesized through several methods. One common approach involves the esterification of 3,3,3-trifluoropropionic acid with trifluoromethanol under acidic conditions . Another method includes the reaction of 3,3,3-trifluoropropionic acid with trifluoromethyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Trifluoromethyl 3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethyl 3,3,3-trifluoropropanoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Trifluoromethyl 3,3,3-trifluoropropanoic acid.
Reduction: Trifluoromethyl 3,3,3-trifluoropropanol.
Substitution: Various substituted trifluoromethyl derivatives.
Scientific Research Applications
Trifluoromethyl 3,3,3-trifluoropropanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trifluoromethyl 3,3,3-trifluoropropanoate involves its interaction with molecular targets through its trifluoromethyl and ester groups. These interactions can modulate enzyme activity, alter protein conformation, and affect cellular signaling pathways . The compound’s high electronegativity and lipophilicity contribute to its ability to penetrate biological membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Trifluoromethyl 3,3,3-trifluoropropanoate is unique due to its combination of trifluoromethyl and ester functional groups, which impart distinct chemical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it a versatile reagent in various chemical transformations .
Properties
CAS No. |
93667-89-1 |
|---|---|
Molecular Formula |
C4H2F6O2 |
Molecular Weight |
196.05 g/mol |
IUPAC Name |
trifluoromethyl 3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C4H2F6O2/c5-3(6,7)1-2(11)12-4(8,9)10/h1H2 |
InChI Key |
HRADOMFTXBAHOC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)OC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


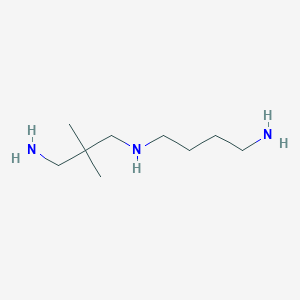
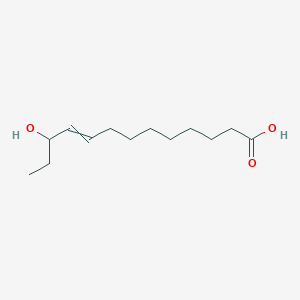
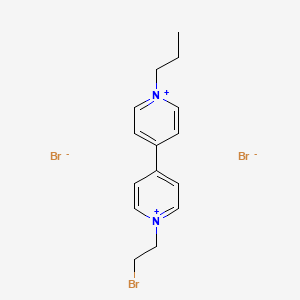
![1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14344067.png)

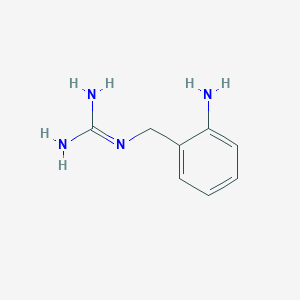
![3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol](/img/structure/B14344095.png)
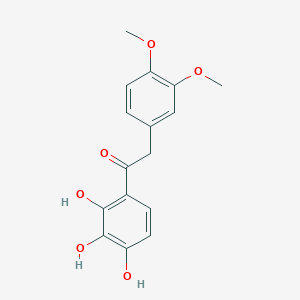
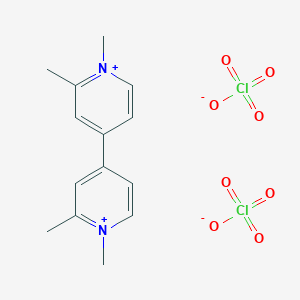
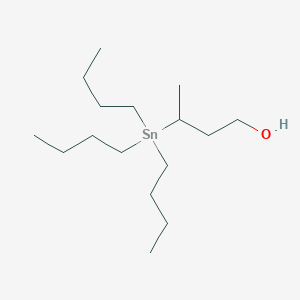
![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)
